Terbium(III,IV) oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbium(III,IV) oxide, also known as tetraterbium heptaoxide, is a compound with the chemical formula Tb₄O₇. It is a dark brown-black hygroscopic solid and one of the main commercial terbium compounds. This compound is unique because it contains terbium in both the +3 and +4 oxidation states, making it a valuable material in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Terbium(III,IV) oxide is typically produced by igniting terbium oxalate or terbium sulfate in air. The oxalate route, which involves heating terbium oxalate at around 1000°C, is preferred due to its lower temperature requirement and the production of a purer product. The sulfate route requires higher temperatures and often results in a product contaminated with other oxygen-rich oxides .

Industrial Production Methods: In industrial settings, this compound is produced by heating terbium metal oxalate in air. This method is favored for its efficiency and the high purity of the resulting product. The compound is then used as a precursor for the preparation of other terbium compounds .

Types of Reactions:

Oxidation and Reduction: this compound can lose oxygen when heated at high temperatures, and at moderate temperatures (around 350°C), it can reversibly lose oxygen, making it useful as a redox catalyst in reactions involving oxygen.

Reactions with Acids: It reacts with hot concentrated acids to produce terbium(III) salts.

Common Reagents and Conditions:

Hydrochloric Acid: Used to form terbium(III) chloride.

Sulfuric Acid: Used to produce terbium(III) sulfate.

Major Products:

Terbium(III) Chloride: Formed from the reaction with hydrochloric acid.

Terbium(III) Sulfate: Formed from the reaction with sulfuric acid.

科学的研究の応用

Electronics and Data Storage

Terbium(III,IV) oxide is utilized in the electronics industry primarily for its luminescent properties. It is an essential component in phosphors used for:

- Display Technologies : Tb4O7 is incorporated into cathode ray tubes (CRTs) and flat panel displays to enhance brightness and color quality.

- Data Storage Devices : The compound is also used in magnetic storage media, where its properties contribute to improved data retention and read/write speeds.

Green Energy Technologies

In the realm of renewable energy, terbium oxides play a pivotal role:

- Catalysts in Fuel Cells : this compound serves as a redox catalyst in fuel cells, facilitating oxygen reactions necessary for energy conversion. Its ability to reversibly lose oxygen at moderate temperatures enhances its catalytic efficiency .

- Photovoltaic Applications : Research indicates that terbium oxides can improve the efficiency of solar cells by acting as a dopant or enhancing light absorption through luminescence .

Medical Imaging and Diagnosis

The unique optical properties of this compound make it valuable in medical applications:

- Contrast Agents : Tb4O7 is explored as a potential contrast agent in magnetic resonance imaging (MRI), where its paramagnetic nature can enhance imaging quality.

- Theranostics : The compound is being investigated for use in theranostic applications, combining therapeutic and diagnostic capabilities through targeted drug delivery systems that utilize its luminescent properties .

Chemical Processes

This compound is involved in various chemical processes due to its reactivity:

- Synthesis of Other Terbium Compounds : It acts as a precursor in the synthesis of other terbium compounds, which are used in different industrial applications .

- Catalytic Reactions : Its role as a catalyst extends beyond fuel cells; it has been shown to catalyze reactions involving coal gas and air, leading to incandescence and ignition .

Nanotechnology

The nanoscale form of terbium oxide exhibits enhanced properties:

- Analytical Reagents : Nanoparticles of Tb4O7 are employed as analytical reagents for drug detection in food safety testing due to their sensitivity and specificity .

- Nanocomposites : Research into nanocomposites incorporating terbium oxide shows promise for developing materials with superior mechanical and thermal properties.

Environmental Applications

Recent studies highlight the potential of terbium oxides in environmental remediation:

- Wastewater Treatment : Tb4O7 has been tested for its ability to adsorb heavy metals from wastewater, demonstrating effective removal rates that could aid in pollution control efforts.

- Photocatalysis : The compound's photocatalytic properties are being explored for degrading organic pollutants under UV light exposure.

Case Studies and Research Findings

作用機序

The mechanism by which terbium(III,IV) oxide exerts its effects is primarily through its redox properties. It can act as a catalyst in redox reactions involving oxygen, where it can reversibly lose and gain oxygen atoms. This property is similar to that of vanadium pentoxide, allowing it to facilitate various oxidation and reduction processes .

類似化合物との比較

Terbium(III) Oxide (Tb₂O₃): A sesquioxide of terbium, primarily in the +3 oxidation state.

Terbium(IV) Oxide (TbO₂): Contains terbium in the +4 oxidation state.

Praseodymium(III,IV) Oxide (Pr₆O₁₁): Similar redox properties and used in similar applications.

Uniqueness: Terbium(III,IV) oxide is unique due to its mixed oxidation states, which provide it with versatile redox properties. This makes it particularly valuable as a catalyst in various chemical reactions and in the production of other terbium compounds .

生物活性

Terbium(III,IV) oxide, represented chemically as Tb4O7, is a compound of interest in various fields including materials science and biomedicine. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Overview of this compound

Terbium is a rare earth element that exhibits unique luminescent properties, making its compounds valuable in applications such as phosphors, lasers, and biomedical imaging agents. The oxidation states of terbium in this compound are primarily +3 and +4, influencing its reactivity and interactions with biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves high-temperature solid-state reactions. Studies have shown that terbium ions can diffuse into lattice structures of other oxides, such as Bi2O3, enhancing their properties . The characterization techniques employed include:

- X-ray Powder Diffraction (XRD) : To determine crystalline structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : To analyze functional groups.

- Scanning Electron Microscopy (SEM) : For morphological studies.

- Photoluminescence Spectroscopy : To assess luminescent properties.

Luminescence and Imaging Applications

One of the most significant biological activities of this compound is its luminescent property, which is utilized in biomedical imaging. The compound's ability to emit light upon excitation makes it suitable for applications in fluorescence microscopy and as a contrast agent in imaging techniques .

Interaction with Biological Molecules

Research indicates that terbium ions can form complexes with biomolecules such as catecholamines. The complexation process is pH-dependent and results in fluorescent chelates that can be used for sensitive detection methods in biological samples .

Table 1: Summary of Terbium Complexes with Biomolecules

| Biomolecule | Complex Type | Application |

|---|---|---|

| Catecholamines | Fluorescent chelates | Detection in serum samples |

| Hydroxyapatite | Doped nanomaterials | Bone tissue engineering |

Cytotoxicity Studies

The cytotoxicity of terbium compounds has been evaluated using various assays. For instance, studies on hydroxyapatite doped with terbium ions showed that while these materials can enhance bioactivity and osteoconductivity, they also exhibit dose-dependent cytotoxic effects. The MTT assay indicated that lower concentrations of terbium ions promote cell viability while higher concentrations may induce oxidative stress .

Case Studies

- Theranostic Applications : Recent studies have explored the use of terbium radionuclides in nuclear medicine for theranostic applications. Terbium-161 has shown promise due to its ability to deliver localized doses effectively, potentially improving outcomes in targeted therapies for cancer .

- Nanomaterial Development : Research on the integration of terbium ions into hydroxyapatite matrices has demonstrated improved mechanical properties and biocompatibility, making these materials suitable for bone implants .

特性

InChI |

InChI=1S/7O.4Tb |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZVBPNIJCKCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

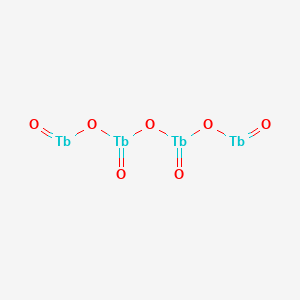

Canonical SMILES |

O=[Tb]O[Tb](=O)O[Tb](=O)O[Tb]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Tb4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027020 |

Source

|

| Record name | Terbium(III,IV) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。